2-{[(4-fluorophenyl)methyl]sulfanyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Starting Material: Thieno[3,2-d]pyrimidin-4-one
Reagents: 4-fluorobenzyl chloride, sodium hydride
Conditions: Stirring at room temperature
Addition of the Pentyl Side Chain
Starting Material: Intermediate from the previous step
Reagents: Pentyl bromide, potassium carbonate
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Mechanism of Action
Target of Action
Thieno[2,3-d]pyrimidin-4(3h)-ones, a class of compounds to which it belongs, have been studied for their antimycobacterial activity againstMycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG .
Mode of Action
It’s known that thieno[2,3-d]pyrimidin-4(3h)-ones exhibit significant antimycobacterial activity . The interaction of these compounds with their targets likely results in the inhibition of essential mycobacterial processes, leading to the death of the bacteria.
Biochemical Pathways
Given its antimycobacterial activity, it can be inferred that it interferes with the biochemical pathways essential for the survival and replication of mycobacteria .
Result of Action
The result of the compound’s action is the inhibition of mycobacterial growth, as evidenced by its antimycobacterial activity . This suggests that the compound could potentially be effective in the treatment of diseases caused by these bacteria, such as tuberculosis.
Biochemical Analysis
Biochemical Properties
2-((4-fluorobenzyl)thio)-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to exhibit significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . The interaction with these bacterial enzymes suggests that the compound may inhibit essential biochemical pathways in these pathogens, leading to their death. Additionally, the compound has demonstrated antiproliferative activity against various cancer cell lines, indicating its potential as an antitumor agent .
Cellular Effects
The effects of 2-((4-fluorobenzyl)thio)-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, the compound induces apoptosis and inhibits cell migration, thereby reducing tumor growth and spread . In bacterial cells, it disrupts essential metabolic processes, leading to cell death .
Molecular Mechanism
At the molecular level, 2-((4-fluorobenzyl)thio)-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one exerts its effects through binding interactions with specific biomolecules. It inhibits key enzymes involved in bacterial and cancer cell metabolism, leading to the disruption of vital biochemical pathways . The compound’s ability to bind to these enzymes and inhibit their activity is crucial for its antimicrobial and antitumor properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-((4-fluorobenzyl)thio)-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one have been studied over time. The compound has shown stability under various conditions, with minimal degradation observed . Long-term studies indicate that the compound maintains its efficacy in inhibiting bacterial and cancer cell growth over extended periods
Dosage Effects in Animal Models
The effects of 2-((4-fluorobenzyl)thio)-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one vary with different dosages in animal models. At lower doses, the compound effectively inhibits bacterial and cancer cell growth without significant toxicity . At higher doses, some toxic effects have been observed, indicating the need for careful dosage optimization in therapeutic applications .
Metabolic Pathways
2-((4-fluorobenzyl)thio)-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one is involved in several metabolic pathways. It interacts with enzymes and cofactors essential for bacterial and cancer cell metabolism . The compound’s impact on metabolic flux and metabolite levels is significant, leading to the disruption of vital biochemical processes in these cells.
Transport and Distribution
Within cells and tissues, 2-((4-fluorobenzyl)thio)-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target cells, enhancing its therapeutic efficacy.
Subcellular Localization
The subcellular localization of 2-((4-fluorobenzyl)thio)-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications play a role in directing the compound to these locations, ensuring its optimal activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-fluorophenyl)methyl]sulfanyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. One common approach starts with the preparation of the thieno[3,2-d]pyrimidine core. This can be achieved by cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate .
-
Cyclization Reaction
Starting Material: 3-amino-thiophene-2-carboxylate
Reagents: Formic acid or triethyl orthoformate
Conditions: Heating under reflux
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reagents: Hydrogen peroxide, m-chloroperbenzoic acid
Conditions: Room temperature to mild heating
-
Reduction: : Reduction reactions can target the carbonyl group in the pyrimidine ring.
Reagents: Sodium borohydride, lithium aluminum hydride
-
Substitution: : The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Reagents: Nucleophiles such as amines or thiols
Conditions: Elevated temperatures, often in the presence of a catalyst
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohol derivatives of the pyrimidine ring
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-{[(4-fluorophenyl)methyl]sulfanyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one has shown potential in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(4-chlorophenyl)methyl]sulfanyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one
- 2-{[(4-bromophenyl)methyl]sulfanyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one
Uniqueness
The unique feature of 2-{[(4-fluorophenyl)methyl]sulfanyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s electronic properties, metabolic stability, and binding interactions, making it distinct from its chlorinated or brominated analogs.
Properties
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2OS2/c1-2-3-4-10-21-17(22)16-15(9-11-23-16)20-18(21)24-12-13-5-7-14(19)8-6-13/h5-9,11H,2-4,10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKWCRHUQAUHDHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=CS2)N=C1SCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.